2-Amino-5-(bromomethyl)thiophene-3-carbonitrile

Catalog No.
S14341386
CAS No.
M.F
C6H5BrN2S
M. Wt
217.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile

Product Name

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile

IUPAC Name

2-amino-5-(bromomethyl)thiophene-3-carbonitrile

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C6H5BrN2S/c7-2-5-1-4(3-8)6(9)10-5/h1H,2,9H2

InChI Key

ZBIPCRNQMFFGHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)N)CBr

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound characterized by the presence of an amino group at the 2-position, a bromomethyl group at the 5-position, and a nitrile group at the 3-position of the thiophene ring. Its molecular formula is C7H7BrN2S, and it belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound contribute to its potential reactivity and biological properties.

Due to its functional groups:

  • Oxidation: The compound can be oxidized, potentially forming sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the nitrile group into an amine group, increasing its nucleophilicity.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation serves as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides can be utilized under basic conditions.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Primary amines.
  • Substitution: Various substituted thiophene derivatives.

Research indicates that thiophene derivatives, including 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile, exhibit notable biological activities. For instance, compounds with similar structures have been evaluated for anticancer properties. In particular, derivatives containing amino and nitrile functionalities have shown potential as inhibitors of tubulin assembly, which is critical in cancer cell proliferation. The ability of these compounds to induce apoptosis through mitochondrial pathways has also been documented .

The synthesis of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile typically involves multi-step processes such as:

  • Gewald Reaction: This three-component reaction involves the condensation of a suitable aldehyde, elemental sulfur, and malononitrile to form the thiophene ring. Subsequent introduction of the amino group can be achieved through various methods including reductive amination.
  • Bromination: The bromomethyl group can be introduced via bromination reactions on suitable precursors or through direct halogenation methods.

Industrial production may employ continuous flow reactors to optimize yield and purity during synthesis.

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceuticals, particularly those targeting cancer pathways.
  • Material Science: Its unique electronic properties may make it suitable for organic semiconductors or other advanced materials.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies on similar thiophene derivatives have demonstrated their ability to interact with cellular targets such as tubulin. This interaction is crucial for understanding their mechanism of action as anticancer agents. Compounds with similar structures have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cell lines .

Several compounds share structural similarities with 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Aminobenzo[b]thiophene-3-carbonitrileAmino at 2-position; Nitrile at 3-positionAnticancer activity
3-Aminobenzo[b]thiopheneAmino at 3-position; lacks nitrileModerate anticancer activity
2-CyanothiopheneNitrile at 2-position; lacks amino groupPotential antimicrobial properties
5-Bromo-2-amino-thiopheneAmino at 2-position; Bromine at 5-positionAnticancer activity

Uniqueness

The uniqueness of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile lies in its combination of both amino and bromomethyl groups alongside a nitrile functionality. This combination allows for diverse chemical reactivity and enhances its potential biological activity compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.93568 g/mol

Monoisotopic Mass

215.93568 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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